

# "Ethyl 4,5-dimethoxy-2-nitrobenzoate" molecular structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 4,5-dimethoxy-2-nitrobenzoate

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## An In-depth Technical Guide to Ethyl 4,5-dimethoxy-2-nitrobenzoate

This technical guide provides a comprehensive overview of **Ethyl 4,5-dimethoxy-2-nitrobenzoate**, a chemical compound utilized as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing, detailing its molecular structure, chemical properties, and synthesis.

## Molecular Structure and Identification

**Ethyl 4,5-dimethoxy-2-nitrobenzoate** is an aromatic compound characterized by a benzene ring substituted with an ethyl ester group, two methoxy groups, and a nitro group.

IUPAC Name: **ethyl 4,5-dimethoxy-2-nitrobenzoate**<sup>[1]</sup>

Molecular Formula: C<sub>11</sub>H<sub>13</sub>NO<sub>6</sub><sup>[1][2][3][4]</sup>

Molecular Weight: 255.22 g/mol <sup>[1][2][3][4]</sup>

CAS Registry Number: 100905-33-7<sup>[1][2][3][5]</sup>

Chemical Structure:

Caption: 2D representation of **Ethyl 4,5-dimethoxy-2-nitrobenzoate**.

## Physicochemical Properties

A summary of the key computed physicochemical properties is provided in the table below for easy reference.

Property	Value	Source
Molecular Weight	255.22 g/mol	PubChem[1]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>6</sub>	PubChem[1]
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	7	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	255.07428713 Da	PubChem[1]
SMILES	CCOC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])OC)OC	PubChem[1]
InChIKey	VNPCXITWHOOQAJ-UHFFFAOYSA-N	PubChem[1]

## Synthesis and Experimental Protocols

**Ethyl 4,5-dimethoxy-2-nitrobenzoate** is typically synthesized from its corresponding carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid. This precursor is a versatile building block used in the production of pharmaceuticals and pesticides.[6]

Several methods exist for the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid. A common approach involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid).

Materials:

- 3,4-dimethoxybenzoic acid (Veratric Acid)
- Nitric acid (e.g., 20% aqueous solution)
- Ice-water bath
- Silica gel for column chromatography

#### Procedure:

- To a suitable reaction vessel, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol).<sup>[7]</sup>
- Place the vessel in an ice-water bath to cool.
- Slowly add nitric acid (50 mL, 20%) to the cooled vessel while stirring.<sup>[7]</sup>
- After the addition is complete, continue stirring at a low temperature for a period, then allow the reaction to proceed at a controlled temperature (e.g., 60°C) for several hours (e.g., 6 hours).<sup>[7]</sup>
- Upon completion, the reaction mixture is cooled and then poured onto ice-water to precipitate the product.<sup>[7]</sup>
- The resulting solid is collected by filtration and washed with water.<sup>[7]</sup>
- The crude product can be purified by silica gel column chromatography to yield 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid.<sup>[7]</sup>

The conversion of the synthesized 4,5-dimethoxy-2-nitrobenzoic acid to its ethyl ester is typically achieved through a standard esterification reaction. While specific documented protocols for this exact conversion were not found in the immediate search, a general and widely used method such as Fischer esterification can be employed.

#### General Procedure (Fischer Esterification):

- Dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of ethanol, which acts as both the solvent and the reactant.

- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Heat the mixture under reflux for several hours to drive the reaction to completion.
- After cooling, the excess ethanol is typically removed under reduced pressure.
- The residue is then worked up, often by neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution) and extracting the ester into an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to yield the crude **ethyl 4,5-dimethoxy-2-nitrobenzoate**, which can be further purified if necessary.

## Logical Workflow of Synthesis

The following diagram illustrates the logical progression from the starting material to the precursor acid.



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Caption: Synthesis pathway for the precursor of **Ethyl 4,5-dimethoxy-2-nitrobenzoate**.

## Applications in Research and Development

As a functionalized aromatic molecule, **Ethyl 4,5-dimethoxy-2-nitrobenzoate** serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the nitro group allows for its reduction to an amine, which can then undergo a wide variety of further chemical transformations. This makes it a useful starting material for the construction of heterocyclic compounds and other target molecules in medicinal chemistry and materials science. The related compound, 4,5-dimethoxy-2-nitrobenzoic acid, is noted as a useful scaffold for creating nitrogen heterocycles.<sup>[6]</sup>

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)